molecular formula C10H10F2O3 B13202878 3-(Benzyloxy)-2,2-difluoropropanoic acid

3-(Benzyloxy)-2,2-difluoropropanoic acid

Cat. No.: B13202878
M. Wt: 216.18 g/mol
InChI Key: IQQCVZNDKBVBBZ-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-2,2-difluoropropanoic acid is an organic compound characterized by the presence of a benzyloxy group attached to a difluoropropanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-2,2-difluoropropanoic acid typically involves the introduction of the benzyloxy group to a difluoropropanoic acid precursor. One common method involves the reaction of 2,2-difluoropropanoic acid with benzyl alcohol in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-2,2-difluoropropanoic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group may yield benzaldehyde or benzoic acid, while reduction may produce benzyl alcohol.

Scientific Research Applications

3-(Benzyloxy)-2,2-difluoropropanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-2,2-difluoropropanoic acid involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The difluoropropanoic acid backbone may also play a role in determining the compound’s overall chemical behavior.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methoxy)-2,2-difluoropropanoic acid
  • 3-(Ethoxy)-2,2-difluoropropanoic acid
  • 3-(Phenoxy)-2,2-difluoropropanoic acid

Uniqueness

3-(Benzyloxy)-2,2-difluoropropanoic acid is unique due to the presence of the benzyloxy group, which imparts distinct chemical properties compared to other similar compounds

Properties

Molecular Formula

C10H10F2O3

Molecular Weight

216.18 g/mol

IUPAC Name

2,2-difluoro-3-phenylmethoxypropanoic acid

InChI

InChI=1S/C10H10F2O3/c11-10(12,9(13)14)7-15-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,13,14)

InChI Key

IQQCVZNDKBVBBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCC(C(=O)O)(F)F

Origin of Product

United States

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